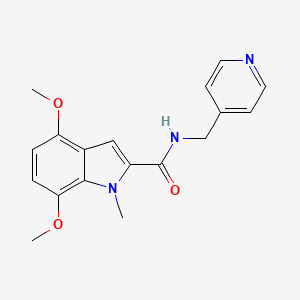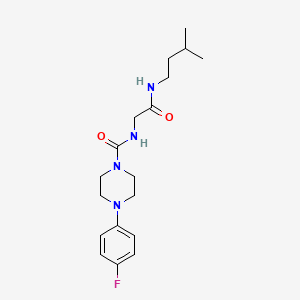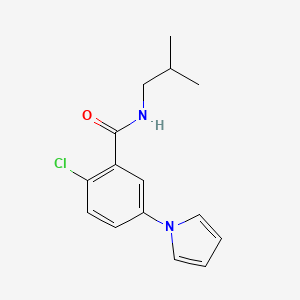![molecular formula C23H24FN3O4 B11002157 N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B11002157.png)
N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide, often referred to as Compound X , is a synthetic organic molecule. Its complex structure combines an indole ring, a pyridine ring, and a butanamide moiety. Let’s break it down:
Indole Ring: The indole ring is a common structural motif found in various natural products, pharmaceuticals, and biologically active compounds.
Pyridine Ring: The pyridine ring contributes to the compound’s aromaticity and reactivity.
Butanamide Moiety: The butanamide group adds flexibility and functionalization possibilities.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: Compound X is typically synthesized through a multistep process. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine (e.g., tryptamine) to form the indole core. Subsequent functionalization and coupling steps yield the final compound.
- Industrial-scale production methods are proprietary and not widely disclosed. the compound’s complexity suggests that it may not be produced on a large scale.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidation of the indole moiety can lead to diverse products.
Reduction: Reduction of the carbonyl group in the butanamide can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can modify the indole or pyridine rings.
Common reagents include:
Oxidants: KMnO₄, PCC
Reductants: NaBH₄, LiAlH₄
Nucleophiles: Grignard reagents, amines
Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X has garnered interest in several fields:
Medicine: It exhibits potential as an anticancer agent due to its unique structure and interactions with cellular targets.
Neuroscience: Researchers explore its effects on neurotransmitter receptors.
Chemical Biology: It serves as a probe for studying protein–ligand interactions.
Mechanism of Action
- Compound X likely interacts with specific receptors or enzymes, affecting cellular processes.
- Molecular targets may include kinases, GPCRs, or transcription factors.
- Pathways involved could include cell cycle regulation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds: Analogous indole-based molecules with diverse substituents.
Uniqueness: Compound X’s fluorine substitution and specific amide functionality set it apart.
Properties
Molecular Formula |
C23H24FN3O4 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C23H24FN3O4/c1-30-20-6-4-15(12-21(20)31-2)25-22(28)7-8-23(29)27-10-9-19-17(13-27)16-11-14(24)3-5-18(16)26-19/h3-6,11-12,26H,7-10,13H2,1-2H3,(H,25,28) |
InChI Key |
GCIULFBUCXMCFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


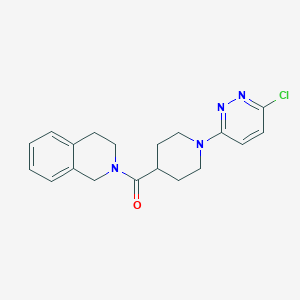

![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B11002080.png)
![N-[3-(1H-indol-6-ylamino)-3-oxopropyl]pyrazine-2-carboxamide](/img/structure/B11002084.png)
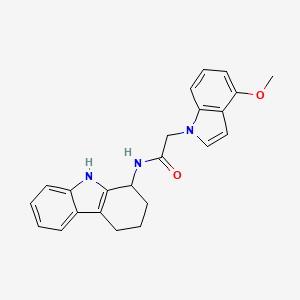
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11002090.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B11002092.png)
![N-(3-acetamidophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11002102.png)
![N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11002106.png)
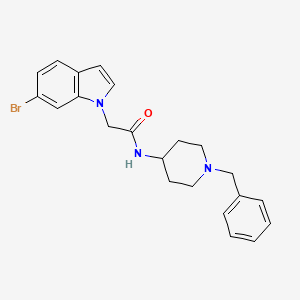
![N-[3-(4-Fluorophenyl)-3-(furan-2-YL)propyl]-2-[4-(1H-pyrrol-1-YL)oxan-4-YL]acetamide](/img/structure/B11002119.png)
